rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride
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Overview
Description
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique dioxane ring structure, which includes an aminomethyl group and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride typically involves the formation of the dioxane ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of a suitable diol precursor with an appropriate amine and carboxylic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactors can be used to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the dioxane ring provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid: The free acid form without the hydrochloride salt.
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxamide: An amide derivative with different solubility and reactivity properties.
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid methyl ester: A methyl ester derivative used in different synthetic applications.
Uniqueness
rac-(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid hydrochloride is unique due to its combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in aqueous environments is crucial .
Properties
Molecular Formula |
C6H12ClNO4 |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c7-1-4-2-11-5(3-10-4)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI Key |
XGQHYFKZEUQLIY-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@H](OC[C@@H](O1)C(=O)O)CN.Cl |
Canonical SMILES |
C1C(OCC(O1)C(=O)O)CN.Cl |
Origin of Product |
United States |
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